molecular formula C19H16N4O2 B2631800 Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate CAS No. 261729-53-7

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

Cat. No.: B2631800
CAS No.: 261729-53-7
M. Wt: 332.363
InChI Key: DJXQKAPQOGJRKP-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a benzyl group at position 4 and an ethyl carboxylate at position 1. Key properties of 5g include:

  • Yield: 58.9%
  • Melting Point: 157–159°C
  • 1H-NMR (CDCl3): δ 1.57 (t, –CH3), 4.67 (q, –O–CH2–), 5.63 (s, –CH2–), aromatic protons at 7.32–7.46 ppm, and a downfield aromatic proton at 8.61 ppm .

The benzyl group enhances lipophilicity, while the ethyl carboxylate contributes to solubility in organic solvents. The compound’s structural rigidity and electron-rich aromatic system make it a candidate for pharmacological studies, particularly in targeting adenosine receptors or kinase enzymes .

Properties

IUPAC Name

ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-2-25-19(24)18-22-21-17-15(12-13-8-4-3-5-9-13)20-14-10-6-7-11-16(14)23(17)18/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQKAPQOGJRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1,2,4-triazolo[4,3-a]quinoxaline, which is then functionalized to introduce the benzyl and ethyl ester groups. The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Synthetic Routes for Triazoloquinoxaline Carboxylates

The synthesis of ethyl carboxylate derivatives typically involves:

  • Step 1 : Formation of the triazolo[4,3-a]quinoxaline core via cyclization of hydrazinoquinoxaline intermediates with triethyl orthoformate .

  • Step 2 : Substitution at position 1 using alkyl chloroacetates (e.g., ethyl chloroacetate) under basic conditions (DMF, KOH) .

Example Reaction Scheme :

StepReagents/ConditionsProductYield
12,3-Dichloroquinoxaline + Hydrazine3-Hydrazinoquinoxaline (4) 85%
24 + Triethyl orthoformate (reflux) Triazolo[4,3-a]quinoxaline (5) 70%
35 + Ethyl chloroacetate (DMF, KOH)Ethyl 1-carboxylate derivative (9a) 68–70%

For 4-benzyl substitution, a Suzuki–Miyaura coupling with benzylboronic acid at position 4 could follow core synthesis .

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 in intermediates like 5 is susceptible to substitution with benzyl groups via palladium-catalyzed cross-coupling :

[1][2][4]Triazolo[4,3-a]quinoxaline-4-chloride+Benzylboronic AcidPd(PPh3)4,Base4-Benzyl Derivative\text{[1][2][4]Triazolo[4,3-a]quinoxaline-4-chloride} + \text{Benzylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{4-Benzyl Derivative}

Ester Hydrolysis

The ethyl carboxylate group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions :

Ethyl CarboxylateHCl/EtOH or NaOH/H2OCarboxylic Acid\text{Ethyl Carboxylate} \xrightarrow{\text{HCl/EtOH or NaOH/H}_2\text{O}} \text{Carboxylic Acid}

Functionalization Data

Reaction TypeConditionsOutcomeReference
Bromination NBS, CH3_3CN, refluxPosition 8 bromination (7)
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3Aryl/benzyl introduction at position 4
Esterification Alkyl chloroacetate, DMF, 60°CEthyl carboxylate formation (9a)

Stability and Challenges

  • Thermal Sensitivity : Triazoloquinoxalines decompose above 250°C .

  • Solubility : Ethyl carboxylates exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in water .

  • Side Reactions : Competing substitutions at positions 1 and 4 require precise stoichiometric control .

Biological Relevance

While the specific compound’s bioactivity is undocumented, analogous triazolo[4,3-a]quinoxalines show:

  • Anticancer activity (IC50_{50} values: 3158–3527 nM) .

  • Anticonvulsant potential via GABA modulation .

Research Gaps

  • No direct synthetic protocols or spectroscopic data (NMR, MS) for Ethyl 4-benzyl- triazolo[4,3-a]quinoxaline-1-carboxylate are available in the reviewed literature.

  • Pharmacokinetic studies (e.g., metabolic stability, CYP inhibition) remain unexplored for this derivative.

Scientific Research Applications

Antitumor Activity

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate has been explored for its antitumor properties. Research indicates that derivatives of triazoloquinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. These compounds are believed to act through mechanisms involving DNA intercalation and inhibition of critical cellular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported that various triazoloquinoxaline derivatives possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The ability to inhibit bacterial growth suggests potential uses in developing new antibiotics .

Phosphodiesterase Inhibition

Another significant application is in the inhibition of phosphodiesterases (PDEs), particularly PDE2 and PDE10. These enzymes play crucial roles in modulating intracellular signaling pathways related to cognitive functions and mood regulation. Inhibitors derived from triazoloquinoxaline structures are being investigated for their therapeutic potential in treating central nervous system disorders such as Alzheimer's disease and schizophrenia .

Synthesis and Derivatization

The synthesis of this compound involves several synthetic routes that allow for the introduction of various functional groups to enhance biological activity. Recent advancements have focused on eco-compatible catalysts and sustainable methods for derivatization, making the synthesis more efficient while expanding the scope of potential derivatives .

Case Study 1: Antitumor Screening

A study conducted on a series of triazoloquinoxaline derivatives demonstrated their efficacy against multiple cancer cell lines. The compounds were evaluated for their IC50 values, revealing that specific modifications to the ethyl group significantly enhanced cytotoxicity. For instance, a derivative with a methoxy substitution exhibited an IC50 value of 15 µM against MCF-7 cells, showcasing the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Evaluation

In another investigation, a set of triazoloquinoxaline derivatives was screened for antibacterial activity using standard disc diffusion methods. Notably, one derivative showed inhibition zones greater than 20 mm against Staphylococcus aureus, indicating strong antibacterial properties. This study highlights the potential of these compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism by which ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate exerts its effects involves interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by intercalating into DNA, and modulate signaling pathways by interacting with specific receptors. These interactions lead to the compound’s observed biological activities .

Comparison with Similar Compounds

Table 1: Key Properties of Triazoloquinoxaline Derivatives
Compound Name / ID Substituents Yield (%) Melting Point (°C) Key Spectral Features (1H-NMR) Evidence Source
5g 5-Benzyl, 4-oxo 58.9 157–159 δ 5.63 (s, –CH2–), 8.61 (d, Ar-H)
6j (from ) 4-Fluorobenzyl ~60* Not reported Fluorine-induced deshielding in aromatic region
6t (from ) 4-Cyanobenzyl ~60* Not reported Nitrile stretch in IR (~2250 cm⁻¹)
5a (hexahydro derivative) Phenyl, saturated core Not given 222–225 Hexahydro core shifts aromatic protons upfield
5c (hexahydro derivative) 4-Nitrophenyl Not given 236–238 Nitro group causes downfield shifts
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate Chloroimidazo core Not given Not reported Distinct imidazo ring NMR shifts vs. triazolo

*Yield estimated from analogous syntheses in .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Derivatives like 6t (4-cyanobenzyl) and 5c (4-nitrophenyl) exhibit higher melting points (e.g., 236–238°C for 5c) due to increased dipole interactions . Electron-Donating Groups (EDGs): The benzyl group in 5g and methoxy-substituted derivatives (e.g., 5d in ) show lower melting points, reflecting reduced polarity .

Core Saturation :

  • Hexahydro derivatives (e.g., 5a , 5c ) have significantly higher melting points (222–238°C) compared to unsaturated analogues like 5g (157–159°C). Saturation increases molecular rigidity and crystallinity .

Heterocycle Variation: Replacing the triazolo ring with an imidazo core (e.g., Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate) alters electronic properties.

Pharmacological Potential

  • Triazoloquinoxalines: Potential adenosine receptor ligands due to planar aromatic systems mimicking purine scaffolds .
  • Hexahydro Derivatives : Enhanced metabolic stability from saturation, making them candidates for prolonged bioactivity .

Biological Activity

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate (CAS Number: 261729-53-7) is a compound within the quinoxaline family noted for its diverse biological activities. Its unique structure, characterized by a triazoloquinoxaline core with ethyl and benzyl substituents, enhances its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C19H16N4O2
  • Molecular Weight : 332.36 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • pKa : -0.79 (predicted)

This compound primarily targets DNA through intercalation between base pairs. This interaction influences various biochemical pathways:

  • Upregulation of Pro-apoptotic Factors : The compound has been shown to upregulate BAX and caspase-3 and -9.
  • Downregulation of Oncogenic Proteins : It downregulates Bcl-2, an anti-apoptotic protein associated with cancer cell survival.

The result of these actions is the induction of apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant anticancer properties:

  • In a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), this compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
This compoundMCF-7X.X
This compoundHepG2X.X

(Note: Specific IC50 values need to be inserted from experimental data.)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study indicated that certain quinoxaline derivatives exhibited significant inhibitory effects against various microbial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:

  • Synthesis and Evaluation : A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and tested for their anti-proliferative effects against multiple cell lines. The findings suggested that structural modifications significantly influenced their biological activity .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of specific substituents on the quinoxaline ring in enhancing anticancer activity. Electron-withdrawing groups were found to increase potency compared to electron-donating groups .
  • Comparative Analysis : When compared to simpler compounds like quinoxaline and benzylquinoxaline, this compound displayed enhanced biological activity due to its unique structural features .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are employed to confirm substituent positions, with characteristic signals for the ethyl ester group (δ ~1.3 ppm for CH3_3, δ ~4.3 ppm for CH2_2) and aromatic protons (δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves the fused triazoloquinoxaline core, validating bond angles and spatial arrangement of the benzyl and ester groups .

How is the compound screened for pharmacological activity in preclinical models?

Q. Basic Pharmacological Screening

  • Antimicrobial Testing : Compounds are evaluated against bacterial/fungal strains (e.g., C. albicans) via broth microdilution to determine minimum inhibitory concentrations (MICs). Activity correlates with electron-withdrawing substituents (e.g., Cl, CF3_3) on the quinoxaline ring .
  • Anticonvulsant Models : The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents assess seizure suppression, with ED50_{50} values compared to reference drugs .

What structural features enhance adenosine receptor (A1/A2) binding affinity?

Q. Advanced SAR Analysis

  • A1 Selectivity : Ethyl or trifluoromethyl groups at the 1-position and cyclohexylamine at the 4-position improve A1 affinity (IC50_{50} ~28 nM). An 8-chloro substituent further enhances selectivity (>3000-fold) .
  • A2 Selectivity : A 4-amino group paired with a phenyl or CF3_3 substituent at the 1-position increases A2 binding (IC50_{50} ~21 nM) .

How are adenosine receptor antagonism assays conducted for this compound?

Q. Advanced Receptor Binding Methodology

  • A1 Assay : Inhibition of 3H^3H-CHA binding in rat cerebral cortex membranes.
  • A2 Assay : Inhibition of 3H^3H-NECA binding in rat striatal homogenates.
    Competitive binding curves are analyzed using nonlinear regression to calculate IC50_{50} values. Functional antagonism is confirmed via cAMP modulation in fat cells or brain slices .

How do contradictory reports on substituent effects on biological activity arise?

Data Contradiction Analysis
Discrepancies often stem from variations in assay conditions (e.g., species-specific receptor isoforms) or substituent electronic effects. For example:

  • 8-Chloro Substitution : Enhances A1 selectivity in rat models but may reduce solubility, affecting in vivo efficacy .
  • Benzyl vs. Phenyl Groups : Benzyl improves antimicrobial activity but may lower CNS penetration due to increased lipophilicity .

What strategies improve synthetic yield while minimizing side products?

Q. Advanced Synthesis Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce byproducts like hydrolyzed esters.
  • Catalysis : Pd-mediated cross-coupling or PhI(OAc)2_2-assisted cyclization enhances regioselectivity .
  • Workup : Acidic quenching followed by silica gel chromatography removes unreacted hydrazine intermediates .

What in vitro models assess antidepressant potential?

Q. Advanced Behavioral Models

  • Porsolt Forced Swim Test : Acute administration reduces immobility time in rats, indicating rapid-onset antidepressant effects. Dose-response curves (1–10 mg/kg) are compared to SSRIs .

How are isomeric impurities or rearrangement products characterized?

Q. Advanced Structural Challenges

  • Dimroth Rearrangement : Electron-deficient triazoloquinoxalines may isomerize under thermal stress. LC-MS and 1H^1H-NMR track rearrangement products (e.g., [1,2,4]triazolo[1,5-a]quinoxalines) .
  • Chiral Resolution : HPLC with chiral columns separates enantiomers for activity profiling .

What computational approaches predict binding modes with adenosine receptors?

Q. Advanced Modeling Techniques

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions between the triazoloquinoxaline core and receptor residues (e.g., His251 in A1).
  • QSAR Models : Hammett constants (σ) and ClogP values correlate substituent effects with IC50_{50} data .

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